In Vivo and Cellular Potency Superiority Over Previous-Generation Naphthalene Diimides
SOP1812 demonstrates a quantifiable 10-fold increase in both cellular and in vivo activity when directly compared to previous-generation naphthalene diimide (ND) compounds [1]. This finding establishes a clear advancement in the ND chemical series and justifies its selection as the lead compound [2].
| Evidence Dimension | Relative increase in cellular and in vivo activity |
|---|---|
| Target Compound Data | 10 times superior activity |
| Comparator Or Baseline | Previous ND compounds |
| Quantified Difference | 10-fold |
| Conditions | Xenograft and genetic models for pancreatic cancer |
Why This Matters
This 10-fold improvement is a key differentiator, indicating that the specific tetra-substituted design of SOP1812 translates into a significant and measurable gain in potency, which is critical for achieving robust in vivo efficacy in pancreatic cancer models.
- [1] Ahmed, A.A., et al. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models. ACS Med Chem Lett. 2020 Jul 16;11(8):1634–1644. View Source
- [2] Ahmed, A.A., et al. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models. ACS Med Chem Lett. 2020 Jul 16;11(8):1634–1644. View Source
